molecular formula C7H3ClN2O4S B2560011 5-Cyano-2-nitro-benzenesulfonyl chloride CAS No. 1567011-27-1

5-Cyano-2-nitro-benzenesulfonyl chloride

Cat. No.: B2560011
CAS No.: 1567011-27-1
M. Wt: 246.62
InChI Key: OTYPCAJVNQIBRR-UHFFFAOYSA-N
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Description

5-Cyano-2-nitro-benzenesulfonyl chloride is a chemical compound widely used in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure and reactivity, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of 5-Cyano-2-nitro-benzenesulfonyl chloride is scaled up using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-nitro-benzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Amino Derivatives: Resulting from the reduction of the nitro group.

    Sulfonic Acids: Produced through oxidation reactions

Scientific Research Applications

5-Cyano-2-nitro-benzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: For the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyano-2-nitro-benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is due to the electron-withdrawing effects of the nitro and cyano groups, which make the sulfonyl chloride moiety highly electrophilic. The compound can interact with various molecular targets, including enzymes and proteins, through covalent modification of amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • Benzenesulfonyl chloride

Uniqueness

5-Cyano-2-nitro-benzenesulfonyl chloride is unique due to the presence of both nitro and cyano groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in forming sulfonamide bonds .

Properties

IUPAC Name

5-cyano-2-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-3-5(4-9)1-2-6(7)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYPCAJVNQIBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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